4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the role or use of the compound in various industries or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis Techniques
Research has shown various methods for synthesizing sulfonated tetrahydropyridine derivatives, which are relevant to the chemical structure of 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine. One such method involves a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the addition of catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017). Another approach is the oxidation of specific thiophene derivatives to produce sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating a method to introduce sulfonyl groups into complex structures (Watanabe et al., 2010).
Chemical Reactions and Modifications
Further chemical modifications and reactions have been explored, such as the synthesis of novel dihydropyridine analogs with potential antioxidant properties. These analogs involve modifications at the 2-chlorophenyl segment, showing the versatility of pyridine derivatives in synthesizing compounds with potential biological activities (Sudhana & Pradeepkiran, 2019). The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents further demonstrates the application of tetrahydropyridine derivatives in medicinal chemistry, where modifications on the pyridine ring can lead to compounds with significant biological activities (Redda & Gangapuram, 2007).
Applications in Material Science and Catalysis
Catalytic Applications
Tetrahydropyridine derivatives have been investigated for their potential use in catalytic applications. For instance, the synthesis and application of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for solvent-free synthesis processes indicate the role of sulfonyl-substituted pyridines in green chemistry and catalysis (Moosavi-Zare et al., 2013).
Material Science and Polymer Applications
The development of highly refractive, transparent, and solution-processable polyamides based on sulfonyl-bridged diacid monomers, including chlorine side groups, highlights the utility of sulfonyl and chlorophenyl functionalities in creating advanced materials with desirable optical properties (Kiani et al., 2013).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose to health and the environment.
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and uses.
Please note that the availability of this information depends on the extent of research done on the compound. For a less studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound that is well-studied and you want information about it, feel free to ask!
properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTDSLCAPMPKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(=CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine |
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